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Abstract

Brepocitinib (PF-06700841) is a potent, orally bioavailable small molecule that selectively
inhibits Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). These non-receptor tyrosine
kinases are critical components of the JAK-STAT signaling pathway, which transduces signals
for numerous pro-inflammatory cytokines implicated in a wide range of autoimmune and
inflammatory diseases. By dually targeting JAK1 and TYK2, Brepocitinib modulates the
signaling of key cytokines such as IL-6, IL-12, IL-23, and Type | interferons. Developed by
Pfizer, it is formulated as a p-toluenesulfonate (tosylate) salt to ensure optimal pharmaceutical
properties. This technical guide provides an in-depth overview of the discovery, mechanism of
action, synthesis, and key experimental data related to Brepocitinib P-Tosylate.

Discovery and Rationale

The discovery of Brepocitinib stemmed from a strategic approach to identify a dual inhibitor of
TYK2 and JAKL1. The rationale was that inhibiting both kinases would provide broader cytokine
modulation than targeting a single JAK, offering enhanced efficacy in complex autoimmune
diseases. The program began with a conformationally constrained piperazinyl-pyrimidine as a
starting point. Through structure-activity relationship (SAR) studies and optimization of
pharmacokinetic and pharmacodynamic properties, ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-
((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone,
or Brepocitinib, was identified as the clinical candidate.
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Conceptual Drug Discovery Workflow for Brepocitinib
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Caption: Conceptual workflow of Brepocitinib's discovery process.

Mechanism of Action: JAK-STAT Signaling Inhibition
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Brepocitinib exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway.
This pathway is initiated when cytokines bind to their specific receptors on the cell surface,
leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate
the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT)
proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize
and translocate to the nucleus, where they act as transcription factors to regulate the
expression of genes involved in inflammation and immune responses.[1] Brepocitinib potently
inhibits JAK1 and TYKZ2, thereby blocking the signaling of multiple pro-inflammatory cytokines.

[1]
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Brepocitinib's Mechanism of Action in the JAK-STAT Pathway
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Caption: Brepocitinib inhibits JAK1 and TYK2, blocking STAT phosphorylation.

Quantitative Data
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The inhibitory activity and pharmacokinetic profile of Brepocitinib have been characterized
through various in vitro and in vivo studies.

ble 1: In Vi hibi ivity of tinil

Target/Assay ICs0 (NM) Assay Type

Biochemical Assays

JAK1 17 Enzyme Activity
TYK2 23 Enzyme Activity
JAK2 77 Enzyme Activity
JAK3 6490 Enzyme Activity

Human Whole Blood (HWB)

Assays
IL-12/pSTAT4 (TYK2/JAK2) 65 PSTAT Flow Cytometry
IL-23/pSTAT3 (TYK2/JAK2) 120 pPSTAT Flow Cytometry
IL-6/pSTAT1 (CD3+)

81 pSTAT Flow Cytometry
(JAK1/JAK2/TYK2)
IL-15/pSTATS (JAK1/JAK3) 238 PSTAT Flow Cytometry
EPO/pSTATS5 (JAK2/JAK2) 577 pSTAT Flow Cytometry

Data compiled from multiple sources.

Table 2: Summary of Pharmacokinetic Parameters for
Brepocitinib
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Parameter Rat (Preclinical) Human (Clinical)
Dose 3 mg/kg (oral, tosylate salt) Single/Multiple Oral Doses
Tmax (Time to Peak
_ 0.5h ~1.0h

Concentration)
Cmax (Peak Concentration) 774 ng/mL Dose-dependent
AUC (Area Under the Curve) 1340 ng-h/mL Dose-dependent
Bioavailability (F) 83% ~75% (at 60 mg dose)
Apparent Clearance (CL/F) 31 mL/min/kg 17.5-18.7 L/h
Apparent Volume of

o 2.0 L/kg 88.5-136 L
Distribution (Vd/F)
Half-life (t%2) N/A 4.9 - 10.7 h (multiple doses)

Data compiled from multiple preclinical and clinical studies. Human data represents typical
values from population pharmacokinetic models.[2][3][4][5]

Synthesis of Brepocitinib P-Tosylate

The synthesis of Brepocitinib involves a multi-step process culminating in the formation of the
tosylate salt. A key step is the coupling of the diazabicyclo[3.2.1]Joctane core with the pyrimidine
moiety, followed by an amide coupling with the difluorocyclopropyl! carboxylic acid. The final
step involves the reaction of the free base with p-toluenesulfonic acid to yield the stable,
crystalline tosylate salt.
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High-Level Synthesis Route for Brepocitinib P-Tosylate
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Caption: Key transformations in the synthesis of Brepocitinib P-Tosylate.

Experimental Protocols
Biochemical Kinase Assay (ICso Determination)
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This protocol outlines a representative method for determining the half-maximal inhibitory

concentration (ICso) of Brepocitinib against purified JAK enzyme catalytic domains.

Reagents and Materials: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 catalytic
domains; ATP; appropriate peptide substrate (e.g., Z-LYTE™ Tyr6 Peptide); kinase assay
buffer (e.g., 20 mM HEPES, 10 mM MgClz, 1 mM DTT); Brepocitinib stock solution in DMSO;
384-well assay plates; detection reagents (e.g., Z'-LYTE™ Development Solution).

Procedure: a. Prepare serial dilutions of Brepocitinib in DMSO. b. Add 1 pL of the diluted
compound to the wells of a 384-well plate. c. Prepare a kinase reaction mixture containing
the specific JAK enzyme, peptide substrate, and ATP at its Km concentration in kinase assay
buffer. d. Initiate the reaction by adding 10 pL of the kinase reaction mixture to each well. e.
Incubate the plate at room temperature for 60 minutes. f. Terminate the reaction by adding 5
pL of development solution (containing EDTA). g. Incubate for an additional 60 minutes at
room temperature to allow for signal development. h. Measure the fluorescence signal using
a suitable plate reader.

Data Analysis: Calculate the percentage of inhibition for each Brepocitinib concentration
relative to DMSO-only controls. Determine the ICso value by fitting the concentration-
response data to a four-parameter logistic curve.

Human Whole Blood Phospho-STAT (pSTAT) Assay

This protocol describes a method to measure the functional inhibition of JAK signaling in a

physiologically relevant matrix by quantifying cytokine-induced STAT phosphorylation using

flow cytometry.

Reagents and Materials: Freshly drawn human whole blood collected in heparin tubes;
Brepocitinib stock solution in DMSO; Cytokines (e.g., IL-6, IL-12, IL-15); Lyse/Fix Buffer
(e.g., BD Phosflow™); Permeabilization Buffer; Fluorochrome-conjugated antibodies against
cell surface markers (e.g., CD3, CD4) and intracellular pSTAT proteins (e.g., pSTAT1,
PSTATS3, pSTAT4, pSTATS); 96-well deep-well plates; Flow cytometer.

Procedure: a. Aliquot 100 uL of whole blood into the wells of a 96-well plate. b. Add serial
dilutions of Brepocitinib or DMSO vehicle to the wells and incubate at 37°C for 60 minutes. c.
Stimulate the blood by adding the appropriate cytokine (e.g., IL-6 to assess JAK1/2
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signaling) and incubate at 37°C for 15-20 minutes. d. Immediately terminate the stimulation
and lyse red blood cells while fixing leukocytes by adding pre-warmed Lyse/Fix buffer.
Incubate for 20 minutes at 37°C. e. Centrifuge the plate, discard the supernatant, and
permeabilize the remaining leukocytes with ice-cold permeabilization buffer. f. Stain the cells
with a cocktail of fluorochrome-conjugated antibodies against cell surface and intracellular
pPSTAT targets. g. Wash the cells and resuspend in buffer for analysis. h. Acquire data on a
flow cytometer, gating on specific leukocyte populations (e.g., CD3+ T cells).

o Data Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT signal within
the target cell population for each condition. Calculate the percent inhibition based on the
MFI of stimulated vs. unstimulated samples. Determine the ICso value by fitting the
concentration-response data to a sigmoidal dose-response curve.

Synthesis of Brepocitinib P-Tosylate Salt

This protocol provides a general method for the formation of the p-toluenesulfonate salt from
the Brepocitinib free base.

o Reagents and Materials: Brepocitinib free base; p-toluenesulfonic acid monohydrate; Solvent
system (e.g., Acetonitrile, Isopropanol, or Acetone, potentially with water); Reaction vessel;
Filtration apparatus.

e Procedure: a. Dissolve the Brepocitinib free base in a suitable solvent (e.g., acetonitrile) in a
reaction vessel. Sonication or gentle heating may be applied to aid dissolution. b. In a
separate container, prepare a solution of p-toluenesulfonic acid (approximately 1 molar
equivalent) in a suitable solvent, such as an aqueous solution. c. Slowly add the p-
toluenesulfonic acid solution to the stirred Brepocitinib solution. d. Stir the resulting mixture
at a controlled temperature. Precipitation of the tosylate salt should occur. e. Continue
stirring for a sufficient period to ensure complete precipitation. f. Isolate the solid product by
filtration. g. Wash the filter cake with a small amount of the reaction solvent. h. Dry the
isolated Brepocitinib P-Tosylate salt under vacuum.

Conclusion

Brepocitinib is a rationally designed dual inhibitor of JAK1 and TYK2 that has demonstrated
potent and selective inhibition of key cytokine signaling pathways implicated in autoimmune
diseases. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and
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robust synthesis make it a significant candidate for the treatment of a variety of inflammatory
conditions. The formulation as a p-tosylate salt ensures the stability and pharmaceutical
properties required for clinical development. The data and protocols presented in this guide
offer a comprehensive technical resource for professionals in the field of drug discovery and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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